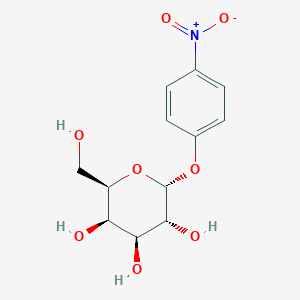

4-Nitrophenyl a-D-galactopyranoside

Description

Reaction Catalyzed by α-Galactosidase

α-Galactosidase (α-D-galactoside galactohydrolase; EC 3.2.1.22) is a glycoside hydrolase that specifically targets the terminal α-linked galactose residues in various glycoconjugates, including oligosaccharides and polysaccharides. nih.govfrontiersin.org The enzyme breaks down these complex carbohydrates into simpler sugars. ontosight.ai When 4-nitrophenyl α-D-galactopyranoside is introduced as a substrate, α-galactosidase catalyzes the cleavage of the α-glycosidic bond connecting the galactose sugar to the 4-nitrophenyl group. medchemexpress.comontosight.ai

A key event in the enzymatic hydrolysis of 4-nitrophenyl α-D-galactopyranoside is the release of 4-nitrophenol (B140041) (also known as p-nitrophenol or pNP). chemimpex.comontosight.aicaymanchem.com The 4-nitrophenyl group is attached to the anomeric carbon of the galactose molecule through an oxygen atom, forming a glycosidic bond. ontosight.ainih.gov Upon hydrolysis by α-galactosidase, this bond is broken, liberating the 4-nitrophenol molecule. chemimpex.comontosight.ai 4-nitrophenol is a chromogenic substance, meaning it absorbs light in the visible spectrum, producing a distinct yellow color. ontosight.ai This property is central to its use in enzyme assays, as the rate of 4-nitrophenol release, and therefore the intensity of the yellow color, is directly proportional to the activity of the α-galactosidase enzyme. chemimpex.comontosight.ai The amount of released pNP can be quantified spectrophotometrically, typically at a wavelength of 400-420 nm, to determine the rate of the enzymatic reaction. megazyme.comcaymanchem.comnih.gov

The other product of the enzymatic hydrolysis of 4-nitrophenyl α-D-galactopyranoside is D-galactose. nih.gov This monosaccharide is released from the substrate as the glycosidic bond is cleaved. nih.gov The formation of D-galactose is a fundamental aspect of the hydrolytic process, returning the sugar component of the artificial substrate to its basic form.

Stereochemical Course of Hydrolysis

The hydrolysis of 4-nitrophenyl α-D-galactopyranoside by α-galactosidase proceeds with a retention of the anomeric configuration. nih.govfrontiersin.org This means that the newly formed hydroxyl group on the anomeric carbon of the galactose product has the same stereochemical orientation (α) as the original glycosidic bond in the substrate. This stereochemical outcome is characteristic of a double-displacement reaction mechanism. nih.govresearchgate.net In this mechanism, a nucleophilic residue in the enzyme's active site attacks the anomeric carbon of the substrate, leading to the formation of a covalent glycosyl-enzyme intermediate and the release of the aglycone (4-nitrophenol). Subsequently, a water molecule, activated by a general base residue in the active site, attacks the anomeric carbon of the intermediate, displacing the enzymatic nucleophile and releasing the galactose product with the original anomeric configuration retained.

Non-Enzymatic Hydrolysis Considerations

While the primary focus is on enzymatic hydrolysis, it is important to consider the possibility of non-enzymatic hydrolysis of 4-nitrophenyl α-D-galactopyranoside. This spontaneous breakdown of the substrate, independent of enzyme activity, can contribute to the background signal in an assay. However, under typical assay conditions (e.g., physiological pH and temperature), the rate of non-enzymatic hydrolysis of glycosides like pNP-α-Gal is generally very slow compared to the enzyme-catalyzed reaction. For instance, studies have shown that no activity was detected at pH 7.0 in the absence of the enzyme. medchemexpress.comtargetmol.com Therefore, in a well-designed experiment, the contribution of non-enzymatic hydrolysis is usually negligible.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBHRQDFSNCLOZ-IIRVCBMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294432 | |

| Record name | p-Nitrophenyl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7493-95-0 | |

| Record name | p-Nitrophenyl α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl alpha-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl α-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Kinetic Analysis of 4 Nitrophenyl α D Galactopyranoside Hydrolysis

Michaelis-Menten Kinetics

The enzymatic hydrolysis of 4-Nitrophenyl α-D-galactopyranoside by α-galactosidase typically follows Michaelis-Menten kinetics. researchgate.netnih.gov This model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). The Michaelis-Menten equation is given by:

V₀ = (Vmax * [S]) / (Km + [S])

Studies have shown that the hydrolysis of pNP-α-Gal by various α-galactosidases conforms to this model, where the enzyme and substrate form a transient complex, which then breaks down to release the product (4-nitrophenol) and the free enzyme. researchgate.net Kinetic studies of α-galactosidase from Mortierella vinacea using pNP-α-Gal revealed that the enzyme is subject to inhibition by both the substrate and the product, galactose. nih.gov

Determination of Kinetic Parameters (K_m, V_max)

The kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), are crucial for characterizing an enzyme's efficiency and its affinity for a substrate. These values are determined experimentally by measuring the rate of hydrolysis of 4-Nitrophenyl α-D-galactopyranoside at various concentrations. nih.govnih.gov The Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S], is a common graphical method used to determine K_m and V_max. researchgate.net

For example, the α-galactosidase from Trichoderma sp. (WF-3) exhibited a K_m of 0.5 mM and a V_max of 10 mM/s for the hydrolysis of pNP-α-Gal. nih.gov Another study on a purified α-galactosidase from Bacillus megaterium VHM1 reported a K_m of 0.508 mM and a V_max of 3.492 µmol/ml/minute for the same substrate. jabonline.in These parameters can vary significantly depending on the source of the enzyme.

Table 1: Kinetic Parameters of α-Galactosidases for 4-Nitrophenyl α-D-galactopyranoside

| Enzyme Source | K_m (mM) | V_max | Reference |

| Trichoderma sp. (WF-3) | 0.5 | 10 mM/s | nih.gov |

| Bacillus megaterium VHM1 | 0.508 | 3.492 µmol/ml/minute | jabonline.in |

| Free α-galactosidase | 1.07 | 0.01 U/mg | researchgate.net |

| Immobilized α-galactosidase | 0.89 | 0.1 U/mg | researchgate.net |

| Aspergillus niger | - | - | nih.gov |

| Green coffee bean | - | - | nih.gov |

| Mortierella vinacea | - | - | nih.gov |

Factors Influencing Reaction Rates (e.g., pH, Temperature, Substrate Concentration)

The rate of hydrolysis of 4-Nitrophenyl α-D-galactopyranoside is significantly influenced by several factors:

pH: Most α-galactosidases exhibit optimal activity within a specific pH range. For instance, the α-galactosidase from Trichoderma sp. (WF-3) shows maximum activity at pH 6.0. nih.gov Fungal and yeast α-galactosidases generally have an optimal pH in the acidic range of 3.5 to 5.0, whereas bacterial α-galactosidases often function best in the neutral range of 6.0 to 7.5. nih.gov For example, the enzyme from the Antarctic bacterial isolate Paenibacillus sp. LX-20 has an optimal pH of 6.0–6.5. nih.gov

Temperature: Enzyme activity is also temperature-dependent, with an optimal temperature at which the reaction rate is maximal. The α-galactosidase from Trichoderma sp. (WF-3) has an optimal temperature of 60°C. nih.gov Similarly, the enzyme from Bacillus megaterium VHM1 also shows optimal activity at 60°C. jabonline.in

Substrate Concentration: According to Michaelis-Menten kinetics, the reaction rate increases with substrate concentration until it reaches V_max, at which point the enzyme is saturated with the substrate. nih.gov However, in some cases, very high concentrations of 4-Nitrophenyl α-D-galactopyranoside can lead to substrate inhibition. nih.gov

Substrate Specificity Profiling of α-Galactosidases

4-Nitrophenyl α-D-galactopyranoside and its derivatives are instrumental in elucidating the substrate specificity of α-galactosidases from various sources.

Evaluation with Deoxy Derivatives of 4-Nitrophenyl α-D-galactopyranoside

The synthesis and use of monodeoxy derivatives of pNP-α-Gal have provided valuable insights into the essential hydroxyl groups required for substrate binding and catalysis. A study involving α-galactosidases from green coffee bean, Mortierella vinacea, and Aspergillus niger investigated their activity against four different monodeoxy derivatives of pNP-α-Gal. nih.gov

The results showed that the enzymes from green coffee bean and M. vinacea could hydrolyze the 2- and 6-deoxy substrates but had little to no activity on the 3- and 4-deoxy compounds. nih.gov This suggests that the hydroxyl groups at positions 3 and 4 are critical for these enzymes to recognize the compound as a substrate. nih.gov In contrast, the A. niger α-galactosidase was only able to hydrolyze the 2-deoxy derivative, indicating that the hydroxyl groups at positions 3, 4, and 6 are all necessary for its activity. nih.gov

Comparative Specificity Across Diverse α-Galactosidase Sources

The substrate specificity of α-galactosidases can vary significantly depending on their origin. While 4-Nitrophenyl α-D-galactopyranoside is a common substrate, the efficiency of its hydrolysis can differ. For example, α-galactosidase from Oudemansiella radicata showed high specific activity towards pNP-α-Gal. nih.gov In contrast, studies on β-galactosidases from Aspergillus species, which were tested against the β-anomer (p-nitrophenyl-β-D-galactopyranoside), also showed varying affinities and specific activities, highlighting the diversity even within a single genus. nih.gov

Table 2: Comparative Hydrolysis of pNP-α-Gal Deoxy Derivatives by α-Galactosidases

| Substrate | Green Coffee Bean α-Galactosidase | Mortierella vinacea α-Galactosidase | Aspergillus niger α-Galactosidase | Reference |

| 2-deoxy-pNP-α-Gal | Hydrolyzed | Hydrolyzed | Hydrolyzed (high activity) | nih.gov |

| 3-deoxy-pNP-α-Gal | Scarcely acted on | Scarcely acted on | Not hydrolyzed | nih.gov |

| 4-deoxy-pNP-α-Gal | Scarcely acted on | Scarcely acted on | Not hydrolyzed | nih.gov |

| 6-deoxy-pNP-α-Gal | Hydrolyzed | Hydrolyzed | Not hydrolyzed | nih.gov |

Aglycone Specificity

The aglycone part of the substrate, the non-sugar portion, can also influence the rate of enzymatic hydrolysis. The 4-nitrophenyl group in pNP-α-Gal is an effective leaving group, which facilitates the reaction. scbt.com Studies comparing different aglycones attached to the galactose moiety can reveal the enzyme's preference. For instance, α-galactosidases can also act as transglycosylases, transferring the galactose unit to acceptors other than water, such as alcohols. A study comparing the transglycosylation capacity of α-galactosidases from guar (B607891) and Bacteroides ovatus used pNP-α-Gal as a donor substrate with various alcohol acceptors. mdpi.com This demonstrates that the enzyme can accommodate different aglycone-like structures in its active site.

Methodological Applications of 4 Nitrophenyl α D Galactopyranoside in Enzyme Assays

Development of Spectrophotometric Assay Protocols

The foundation of α-galactosidase activity measurement using pNP-α-Gal lies in the development of robust spectrophotometric assay protocols. This involves the enzymatic hydrolysis of the colorless pNP-α-Gal substrate to release the yellow-colored 4-nitrophenol (B140041). The intensity of the resulting color, which is directly proportional to the amount of pNP released, can be quantified by measuring its absorbance at a specific wavelength, typically between 400 and 420 nm. megazyme.com The reaction is effectively stopped, and the color of the pNP is intensified, by the addition of a high-pH solution, such as sodium carbonate or sodium borate. nih.govnih.gov

A typical assay involves incubating the enzyme sample with a solution of pNP-α-Gal under controlled conditions. After a specific time, the reaction is terminated, and the absorbance of the liberated pNP is measured. This absorbance value is then used to determine the enzyme activity, often expressed in units that define the amount of pNP released per unit of time under the specified assay conditions.

Optimization of Assay Conditions (pH, Buffer Systems, Incubation Time, Temperature)

To ensure accurate and reproducible results, the optimization of several key assay parameters is crucial. These include pH, the type of buffer system used, the duration of the incubation period, and the reaction temperature.

The pH of the reaction mixture significantly influences enzyme activity. Most α-galactosidases exhibit optimal activity within a specific pH range. For instance, α-galactosidase from the fungus Oudemansiella radicata shows optimal activity in a sodium acetate-acetic acid buffer at pH 4.6. nih.gov In contrast, the enzyme from the bacterium Paenibacillus sp. LX-20 functions best at a pH of 6.0–6.5 in a sodium phosphate (B84403) buffer. nih.gov Therefore, determining the optimal pH is a critical first step in assay development.

The choice of buffer system is also important as it helps to maintain the optimal pH throughout the assay. Common buffer systems include citrate (B86180) phosphate, sodium acetate, and Tris-HCl, each suitable for different pH ranges. nih.govnih.govresearchgate.net

Incubation time and temperature are interdependent factors that affect the rate of the enzymatic reaction. The incubation period should be long enough to allow for a measurable amount of product formation but short enough to ensure the reaction rate remains linear. Similarly, the temperature should be set to the optimum for the specific α-galactosidase being studied, as enzyme activity is highly temperature-dependent. For example, an α-galactosidase from Lactosphaera pasteurii was assayed at 45°C for 60 minutes. nih.gov

The following table summarizes optimized conditions for α-galactosidase assays from various sources:

| Enzyme Source | Optimal pH | Buffer System | Optimal Temperature (°C) |

| Oudemansiella radicata | 4.6 | Sodium Acetate-Acetic Acid | 40 |

| Lactosphaera pasteurii | 5.0 | Citrate Phosphate | 45 |

| Paenibacillus sp. LX-20 | 6.0-6.5 | Sodium Phosphate | 40 |

| Actinoplanes utahensis | 7.0 | Citrate Phosphate | 50 |

This table presents a summary of optimized assay conditions for α-galactosidases from different microbial sources, highlighting the variability in optimal pH and temperature.

Standard Curve Generation for 4-Nitrophenol Quantification

To translate the measured absorbance values into the actual amount of product formed, a standard curve for 4-nitrophenol is essential. researchgate.net This is created by preparing a series of solutions with known concentrations of pNP and measuring their corresponding absorbance at the chosen wavelength (e.g., 405 nm). researchgate.net The resulting data, plotting absorbance versus pNP concentration, should yield a linear relationship that adheres to the Beer-Lambert law within a certain concentration range. nih.gov

This standard curve serves as a calibration tool, allowing researchers to accurately determine the concentration of pNP released in their enzymatic assays by interpolating the absorbance readings of their samples. researchgate.net It is crucial to generate a new standard curve for each set of experiments to account for any variations in instrument performance or reagent preparation.

An example of a standard curve for pNP might show a linear response in absorbance at 405 nm for concentrations ranging from 0 to a certain upper limit, beyond which the detector may become saturated. researchgate.net

Microplate-Based Assay Adaptations for High-Throughput Formats

The traditional spectrophotometric assay, while reliable, can be time-consuming for analyzing a large number of samples. To address this, the assay has been adapted for use in microplates, enabling high-throughput screening (HTS). megazyme.com This adaptation allows for the simultaneous analysis of numerous samples in a 96-well or even 384-well format, significantly increasing efficiency.

In a microplate-based assay, smaller reaction volumes are used, and the absorbance readings are taken directly in the plate using a microplate reader. This format is particularly advantageous for applications such as screening microbial libraries for novel α-galactosidases or for the kinetic characterization of enzymes under a wide range of conditions. The fundamental principles of the assay, including the use of pNP-α-Gal and the detection of pNP, remain the same.

Assessment of Enzyme Activity from Various Biological Sources

The versatility of the pNP-α-Gal assay makes it suitable for measuring α-galactosidase activity from a wide array of biological sources, including humans, other mammals, and various microorganisms.

Human and Mammalian α-Galactosidases

In humans, α-galactosidase A is a lysosomal enzyme crucial for the breakdown of glycosphingolipids. A deficiency in this enzyme leads to Fabry disease, a rare genetic disorder. The pNP-α-Gal assay is a fundamental tool for diagnosing Fabry disease by measuring α-galactosidase A activity in patient samples such as plasma, serum, or isolated leukocytes. The assay can also be used to monitor the efficacy of enzyme replacement therapy in Fabry patients.

While the basic principle of the assay remains the same, specific protocols may be adapted for use with mammalian tissues and fluids to account for potential interfering substances and to ensure optimal conditions for the human enzyme.

Microbial α-Galactosidases (e.g., Fungi, Bacteria)

Microorganisms, including fungi and bacteria, are a rich source of α-galactosidases with diverse properties and industrial applications. The pNP-α-Gal assay is extensively used to screen for and characterize these microbial enzymes.

Fungal α-galactosidases, for example, are often used in the food industry to improve the nutritional value of soy-based products by breaking down indigestible oligosaccharides. Researchers have utilized the pNP-α-Gal assay to isolate and characterize α-galactosidases from fungi like Aspergillus niger and Oudemansiella radicata. nih.govnih.gov

Similarly, bacterial α-galactosidases have been identified and studied using this assay. For instance, an α-galactosidase-producing bacterium, Lactosphaera pasteurii, was isolated and its enzyme activity analyzed using pNP-α-Gal as the substrate. nih.gov The assay has also been instrumental in the characterization of α-galactosidases from bacteria such as Paenibacillus sp. LX-20 and Actinoplanes utahensis. nih.govresearchgate.net

The following table provides examples of microbial sources of α-galactosidase and the application of the pNP-α-Gal assay in their study:

| Microbial Source | Type | Application of pNP-α-Gal Assay |

| Aspergillus niger | Fungus | Optimization of enzyme production. nih.gov |

| Lactosphaera pasteurii | Bacterium | Measurement of α-galactosidase activity in culture supernatant. nih.gov |

| Oudemansiella radicata | Fungus | Standard assay for enzyme activity and specificity. nih.gov |

| Paenibacillus sp. LX-20 | Bacterium | Determination of enzyme activity and substrate specificity. nih.gov |

| Actinoplanes utahensis | Bacterium | Estimation of α-galactosidase activity during purification. researchgate.net |

This table showcases the diverse microbial origins of α-galactosidases that have been successfully assayed using 4-nitrophenyl α-D-galactopyranoside, highlighting the broad utility of this substrate in microbiological research.

Plant α-Galactosidases (e.g., Green Coffee Bean)

4-Nitrophenyl α-D-galactopyranoside (4-NPGal) is a principal chromogenic substrate for assaying the activity of α-galactosidases from various sources, including plants. ontosight.ai The enzyme, an exoglycosidase, specifically catalyzes the hydrolysis of terminal α-1,6-linked D-galactosyl residues. nih.gov The use of 4-NPGal provides a straightforward and quantifiable method for determining enzyme activity. The enzymatic reaction involves the hydrolysis of the glycosidic bond in 4-NPGal, which releases galactose and 4-nitrophenol (p-nitrophenol). pubcompare.aisigmaaldrich.com This product, 4-nitrophenol, is a yellow-colored compound that can be measured spectrophotometrically, typically at a wavelength of 400-420 nm, allowing for the quantification of enzyme activity. ontosight.aipubcompare.ai

A prominent example of a plant-derived α-galactosidase studied using this substrate is the enzyme from green coffee beans (Coffea arabica). sigmaaldrich.comebi.ac.uk This enzyme is of significant interest due to its effectiveness in converting human Type B red blood cells to Type O by cleaving terminal galactose residues from the B antigen. google.comnih.gov Assays using 4-NPGal are fundamental for characterizing both the native and recombinant forms of green coffee bean α-galactosidase. nih.gov The standard unit definition for this enzyme is often based on its activity with 4-NPGal; one unit is defined as the amount of enzyme that hydrolyzes 1.0 μmole of 4-NPGal per minute under specific conditions, such as pH 6.5 and 25°C. sigmaaldrich.com Studies on the recombinant version of the enzyme expressed in Pichia pastoris have shown it to have an optimal pH of 6.4 when assayed with 4-NPGal. nih.gov

Table 1: Kinetic Parameters of Recombinant Green Coffee Bean α-Galactosidase with 4-NPGal This table presents the kinetic constants for recombinant α-galactosidase from green coffee bean using 4-Nitrophenyl α-D-galactopyranoside as the substrate.

| Parameter | Value | Source |

|---|---|---|

| Km | 0.363 mM | nih.gov |

| Vmax | 46.9 U/mg | nih.gov |

| Specific Activity | 32 U/mg | nih.gov |

| Optimal pH | 6.4 | nih.gov |

Validation of Enzyme Activity Measurement Methods

The validation of analytical methods is crucial to ensure that measurements are reliable, reproducible, and fit for their intended purpose. For enzyme assays utilizing 4-NPGal, validation should document the assay's specificity, sensitivity, linearity, and variability. nih.gov This process is essential for methods intended for applications such as the quality control of commercial enzyme-based dietary supplements, where accuracy in quantifying enzyme activity is paramount. nih.govresearchgate.net The validation process for a spectrophotometric assay based on 4-NPGal typically evaluates performance in terms of specificity, linearity, accuracy, and precision. nih.govresearchgate.net

Specificity refers to the ability of the assay to measure the target analyte, in this case, α-galactosidase activity, without interference from other substances. The substrate, 4-NPGal, is highly specific for α-galactosidase. medchemexpress.com Research on α-galactosidases from various sources demonstrates this specificity. For instance, a novel protease-resistant α-galactosidase from the mushroom Oudemansiella radicata was tested against four different synthetic nitrophenyl substrates. The enzyme exhibited its highest activity, 170.47 U/mg, towards 4-Nitrophenyl α-D-galactopyranoside (pNPG). nih.gov In contrast, its activity was negligible or non-existent towards other substrates like o-nitrophenyl-α-D-galactopyranoside (oNPG), 4-nitrophenyl β-D-glucuronide, and 4-nitrophenyl α-D-glucopyranoside, confirming the enzyme's strict specificity for the α-D-galactosyl moiety. nih.gov

Table 2: Substrate Specificity of Oudemansiella radicata α-Galactosidase This table shows the relative activity of the purified enzyme on various synthetic substrates, highlighting its high specificity for 4-NPGal.

| Substrate | Relative Activity (%) | Source |

|---|---|---|

| 4-Nitrophenyl α-D-galactopyranoside (pNPG) | 100 | nih.gov |

| o-Nitrophenyl-α-D-galactopyranoside (oNPG) | 1.8 | nih.gov |

| 4-Nitrophenyl β-D-glucuronide | 0 | nih.gov |

| 4-Nitrophenyl α-D-glucopyranoside | 0 | nih.gov |

Linearity demonstrates that the assay's response is directly proportional to the concentration of the analyte within a given range. nih.gov In the context of the 4-NPGal assay, this means the rate of 4-nitrophenol production should correlate linearly with the concentration of the α-galactosidase enzyme. A validation study for an α-galactosidase assay in dietary supplements confirmed this relationship. nih.gov The study prepared and analyzed solutions spiked with 50%, 70%, 100%, 130%, and 150% of the theoretical enzyme concentration and found no significant deviations from linearity, confirming the method's ability to provide a proportional response to varying enzyme concentrations. nih.gov

Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. nih.gov Precision measures the degree of agreement among a series of measurements, indicating the assay's repeatability and reproducibility. nih.gov An intra-laboratory validation of a 4-NPGal-based assay for α-galactosidase in dietary supplements demonstrated high accuracy and precision. nih.gov

Table 3: Accuracy and Precision Data for a Validated α-Galactosidase Assay This table summarizes the recovery and relative standard deviation (RSD) results from a method validation study, demonstrating the assay's accuracy and precision.

| Validation Parameter | Level | Result | Source |

|---|---|---|---|

| Accuracy (Recovery) | 80% | 99.57% | nih.gov |

| 100% | 97.89% | nih.gov | |

| 120% | 100.69% | nih.gov | |

| Precision (RSD) | 80% | 4.3% | nih.gov |

| 100% | 3.17% | nih.gov | |

| 120% | 2.57% | nih.gov |

| System Precision (RSD) | 100% | 0.134% | nih.gov |

Sensitivity is the assay's ability to discriminate between small differences in analyte concentration. It is often defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. While specific LOD and LOQ values for 4-NPGal-based α-galactosidase assays are not detailed in the provided context, validation studies for similar chromogenic assays based on p-nitrophenol release provide illustrative examples. For instance, a validated method for lipase (B570770) activity using a p-nitrophenyl ester substrate reported a detection limit of 9.31 mU/mL and a quantification limit of 31.03 mU/mL. nih.gov Such parameters are critical for determining the lower bounds of an enzyme assay's effective range.

Quality Control Applications

Due to its reliability, specificity, and the ease of detection, the 4-NPGal assay is well-suited for quality control (QC) applications. nih.govchemimpex.com In the pharmaceutical and dietary supplement industries, it is essential to ensure that enzyme-based products contain the stated amount of active enzyme. researchgate.net A validated spectrophotometric method using 4-NPGal provides a rapid and robust tool for in-house quality control to quantify α-galactosidase activity in finished products. nih.gov This allows manufacturers to verify product efficacy and integrity, ensuring compliance with regulatory standards for dietary supplements. researchgate.net The strength and reliability of the method, as confirmed by validation studies, support its routine use in analyzing commercial food supplements and other enzyme preparations. nih.gov

Future Directions and Emerging Research Avenues

Advancements in High-Throughput Screening Technologies

High-throughput screening (HTS) has revolutionized the search for new therapeutic agents by enabling the rapid testing of vast compound libraries. microbiolj.org.ua In the context of α-galactosidase research, HTS assays are crucial for identifying potential inhibitors or activators of the enzyme. Chromogenic substrates like 4-Nitrophenyl α-D-galactopyranoside are instrumental in these assays. nih.gov The enzymatic cleavage of pNP-Gal by α-galactosidase releases 4-nitrophenol (B140041), a yellow-colored product that can be easily quantified spectrophotometrically, providing a direct measure of enzyme activity. megazyme.com

Despite the utility of this system, screening for modulators of human α-galactosidase A (GLA), the enzyme deficient in Fabry disease, has proven challenging. A screen of approximately 230,000 compounds failed to identify any activators for the human enzyme, highlighting its difficult nature as a drug target. nih.govnih.gov However, these large-scale screening efforts continue to be refined. Innovations in automation, miniaturization, and data analysis are enhancing the efficiency and sensitivity of HTS platforms. microbiolj.org.ua These advancements are critical for overcoming the current hurdles and discovering novel small molecules that can modulate GLA activity for therapeutic benefit.

Exploration of Novel α-Galactosidase Sources

The search for novel α-galactosidases with unique properties is a burgeoning area of research, driven by their potential applications in biotechnology and medicine. nih.gov Microorganisms, including bacteria, fungi, and yeast, are a rich and diverse source of these enzymes. microbiolj.org.uaaatbio.com The process often involves screening microbial isolates for their ability to hydrolyze substrates like pNP-Gal.

Researchers have identified α-galactosidases from various microbial origins with distinct characteristics, such as optimal pH and temperature, which can be advantageous for specific industrial or therapeutic purposes. For instance, α-galactosidases have been isolated from fungal species like Aspergillus fumigatus and Penicillium aculeatum, and bacterial species such as Bacillus stearothermophilus and Thermotoga maritima. nih.govscielo.broup.comnih.gov The induction of α-galactosidase production can often be triggered by the presence of specific sugars like galactose, melibiose (B213186), and raffinose (B1225341) in the growth medium. scielo.br The ongoing exploration of diverse environments, from soil to marine ecosystems, promises the discovery of new α-galactosidases with enhanced stability, activity, and substrate specificity.

Properties of α-Galactosidases from Various Microbial Sources

| Microbial Source | Optimal pH | Optimal Temperature (°C) | Inducers | Reference |

|---|---|---|---|---|

| Aspergillus fumigatus | 4.5-5.5 | 55 | Galactose, Melibiose, Raffinose | scielo.br |

| Aspergillus sp. D-23 | 5.0 | 65 | Not specified | mdpi.com |

| Penicillium aculeatum APS1 | 4.5 | 55 | Not specified | nih.gov |

| Thermotoga maritima | 5.0-5.5 | 90-95 | Not specified | nih.gov |

| Bacillus stearothermophilus NUB3621 | Not specified | 75 | Not specified | oup.com |

Deepening Understanding of Enzyme Structure-Function Relationships

A profound understanding of the relationship between the structure and function of α-galactosidase A is fundamental for developing effective therapies for Fabry disease. This inherited disorder is caused by mutations in the GLA gene, which encodes for α-galactosidase A. fabryfacts.com These mutations can lead to the production of a misfolded, unstable, or non-functional enzyme, resulting in the harmful accumulation of its substrate, globotriaosylceramide (Gb3), in various tissues. fabryfacts.com

Over 1000 mutations in the GLA gene have been identified, with missense mutations being the most common. fabryfacts.com Researchers are actively investigating how these specific mutations affect the enzyme's structure, stability, and catalytic activity. plos.orgnih.gov This knowledge is crucial for predicting the severity of the disease and for designing personalized treatment strategies. For example, some mutations may result in an enzyme that, while unstable, could potentially be rescued by pharmacological chaperones that help it fold correctly. plos.orgnih.gov

Impact of Selected GLA Gene Mutations on α-Galactosidase A Function

| Mutation Type | Effect on Enzyme | Consequence | Reference |

|---|---|---|---|

| Missense Mutations | Incorrect amino acid incorporation | Can lead to misfolding, reduced stability, or impaired catalytic activity. | fabryfacts.com |

| Nonsense Mutations | Premature termination of protein synthesis | Production of a truncated, non-functional enzyme. | researchgate.net |

| Splicing Mutations | Errors in mRNA processing | Can lead to the production of an altered, non-functional protein. | fabryfacts.com |

| Deletions/Insertions | Alteration of the reading frame | Often results in a completely non-functional protein. | fabryfacts.com |

Development of Next-Generation Therapeutic Strategies for Lysosomal Storage Disorders

The treatment landscape for lysosomal storage disorders, particularly Fabry disease, is evolving rapidly, moving beyond traditional enzyme replacement therapy (ERT). nih.govnih.gov While ERT has been a cornerstone of treatment, providing a functional version of the deficient enzyme, it has limitations. nih.gov This has spurred the development of next-generation therapeutic strategies with different mechanisms of action.

Enzyme Replacement Therapy (ERT) involves the intravenous infusion of a recombinant form of the α-galactosidase A enzyme. frontiersin.org Newer forms of ERT, such as Pegunigalsidase alfa, have been developed to have a longer half-life in the body. nih.govyoutube.com

Chaperone Therapy utilizes small molecules that can bind to and stabilize misfolded mutant forms of the α-galactosidase A enzyme. fabrydiseasenews.com This helps the enzyme to fold correctly and be transported to the lysosome where it can function. fabrydiseasenews.com Migalastat is an example of an approved chaperone therapy for Fabry disease. editverse.com

Substrate Reduction Therapy (SRT) aims to decrease the production of the substrate that accumulates in the disease. fabrydiseasenews.comfabrydiseasenews.com By inhibiting an enzyme involved in the synthesis of Gb3, SRT can reduce the amount of this substance that the deficient α-galactosidase A needs to break down. plos.orgnih.gov

Gene Therapy is an emerging and promising approach that aims to deliver a correct copy of the GLA gene to the patient's cells. youtube.com This would allow the cells to produce their own functional α-galactosidase A, potentially offering a long-term or even curative treatment. youtube.com

Next-Generation Therapeutic Strategies for Fabry Disease

| Therapeutic Strategy | Mechanism of Action | Example(s) | Developmental Stage | Reference |

|---|---|---|---|---|

| Enzyme Replacement Therapy (ERT) | Provides a functional version of the deficient enzyme. | Agalsidase alfa, Agalsidase beta, Pegunigalsidase alfa | Approved | frontiersin.orgnih.gov |

| Chaperone Therapy | Stabilizes misfolded mutant enzymes to restore function. | Migalastat | Approved | fabrydiseasenews.comeditverse.com |

| Substrate Reduction Therapy (SRT) | Inhibits the synthesis of the accumulating substrate (Gb3). | Lucerastat, Venglustat | Investigational | nih.govfabrydiseasenews.com |

| Gene Therapy | Introduces a functional copy of the faulty gene. | Various viral vectors | Clinical Trials | youtube.com |

Q & A

Q. What is the mechanistic role of 4-nitrophenyl α-D-galactopyranoside in α-galactosidase activity assays?

Answer: 4-Nitrophenyl α-D-galactopyranoside (PNP-α-D-Gal) serves as a chromogenic substrate for α-galactosidase (α-gal A). The enzyme hydrolyzes the glycosidic bond, releasing p-nitrophenol, which exhibits a yellow color under alkaline conditions (pH > 10) detectable at 405 nm. This allows real-time quantification of enzyme activity . Key steps:

- Reaction Principle :

PNP-α-D-Gal + H₂O → D-galactose + p-nitrophenol (yellow) - Detection : Adjust pH to >10 post-reaction to ionize p-nitrophenol for spectrophotometric measurement.

Q. What are the optimal experimental conditions for using PNP-α-D-Gal in enzyme assays?

Answer: Optimal conditions are critical for accurate kinetic measurements:

- pH : Activity peaks at pH 4.0 for α-galactosidase, as lower pH stabilizes the enzyme’s transition state during hydrolysis .

- Temperature : Typically 37°C, though thermostability studies may require adjustments (e.g., 25–45°C for enzyme characterization).

- Substrate Concentration : Use near Km values (e.g., 1–5 mM) to avoid substrate inhibition.

- Controls : Include blanks without enzyme or substrate to account for non-enzymatic hydrolysis.

Q. Table 1: Optimal Assay Conditions

| Parameter | Value | Reference |

|---|---|---|

| pH | 4.0 | |

| Detection Wavelength | 405 nm | |

| Temperature | 37°C |

Q. How can researchers address interference from endogenous compounds when using PNP-α-D-Gal in biological samples?

Answer: Complex mixtures (e.g., cell lysates) may contain competing enzymes or chromophores. Mitigation strategies include:

- Sample Pretreatment : Dialysis or filtration to remove low-MW interferents.

- Specific Inhibitors : Add β-galactosidase inhibitors (e.g., galactose) to isolate α-galactosidase activity .

- Parallel Assays : Use alternative substrates (e.g., 4-methylumbelliferyl-α-D-galactopyranoside) for fluorescence-based validation .

Advanced Research Questions

Q. How do structural modifications of PNP-α-D-galactopyranoside analogs influence enzyme kinetics and specificity?

Answer: Substituents on the aryl group (e.g., nitro, bromo, or chloro) alter substrate-enzyme interactions:

Q. Table 2: Comparative Kinetic Parameters of α-Galactosidase Substrates

| Substrate | Km (mM) | Vmax (μM/min) | Reference |

|---|---|---|---|

| PNP-α-D-Galactopyranoside | 2.5 | 120 | |

| 6-Bromo-2-naphthyl-α-D-galactopyranoside | 1.8 | 95 | |

| 2-Chloro-4-nitrophenyl-α-D-glucopyranoside | 3.2 | 80 |

Q. What challenges arise in synthesizing high-purity PNP-α-D-galactopyranoside, and how do they impact experimental outcomes?

Answer: Synthesis routes (e.g., acetylation-deacetylation or direct glycosylation) affect purity:

- Acetylated Intermediates : Residual acetyl groups may inhibit enzyme activity. Verify purity via TLC or HPLC .

- Solubility : Low solubility in aqueous buffers necessitates optimization (e.g., DMSO stocks ≤1% v/v) to avoid precipitation .

- Storage : Store at -20°C in desiccated conditions to prevent hydrolysis .

Q. How can researchers design experiments to study α-galactosidase’s substrate specificity using modified PNP-α-D-galactopyranoside derivatives?

Answer:

- Rational Design : Introduce substituents (e.g., 2-pyridylamino groups) to probe active-site topology .

- Kinetic Profiling : Compare kcat/Km ratios of derivatives to identify structural determinants of specificity.

- Crystallography : Co-crystallize enzyme-substrate complexes to visualize binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.